Streptozocin

描述

What exactly is Streptozotocin?

Streptozotocin (STZ) is a natural chemical made from Streptomyces Achromogenes, which is especially harmful to the beta pancreas cells in mammals. It is utilized in medical research as a chemotherapeutic medication to treat certain cancers of the islets that make up Langerhans and in medical research to create an animal model of type-1 diabetes. It also acts as an antibiotic that works for Gram-positive bacteria. STZ blocks the DNA synthesis in mammalian cells and microorganisms through cross-linking and alkylation of the DNA strands, altering the mammalian cell cycle. It is employed in medicine to treat certain cancers of those islets known as Langerhans and for medical studies to develop an animal model of high blood sugar and Alzheimer's disease in large doses, in addition to the type of diabetes, type 2, or in several small amounts.

Applications of Streptozotocin

Due to its toxic nature for beta cells in studies, Streptozotocin has been used for a long time to induce diabetes and insulitis in experimental animals. 2. Streptozotocin is also used to model Alzheimer's disease using memory loss in mice.

Mechanism of Streptozotocin

Streptozotocin is a glucosamine-nitrosourea compound. Like other alkylating agents within the nitrosourea category, it can be harmful to cells, creating DNA damage, but other mechanisms could also be involved. Damage to DNA triggers the activation of PARP, which is probably more crucial for diabetes development than DNA injury itself. 4 Streptozotocin is similar to glucose to be carried into cells through the glucose transport protein GLUT2. However, it is not recognized by different glucose transporters. This is why it is toxic to beta cells since they possess an extremely high concentration of GLUT2.

The history of Streptozotocin

Streptozotocin was first identified as an antimicrobial in the latter half of 1950, the late 1950s.

From the early 1960s to the mid-1960s, Streptozotocin was discovered to be selectively harmful to beta cells in the pancreatic islets. The cells regulate blood sugar levels through the production of an insulin hormone. This led to the possibility of using the drug as an animal model for diabetes and in medical treatments for beta cell cancers.

属性

IUPAC Name |

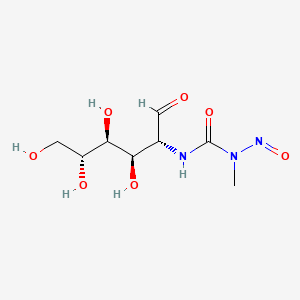

1-methyl-1-nitroso-3-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJLQEPLLKMAKR-GKHCUFPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O7 | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic., Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline], Solid | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Streptozocin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Streptozocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (NTP, 1992), SOL IN WATER, LOWER ALCOHOLS & KETONES., SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS., 3.35e+01 g/L | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Streptozocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STREPTOZOTOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Streptozocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL, PALE-YELLOW CRYSTALS, Ivory-colored crystalline powder | |

CAS No. |

18883-66-4, 66395-18-4 | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66395-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Streptozocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066395184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Streptozocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | streptozocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Streptozocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-STREPTOZOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H27GUR065 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STREPTOZOTOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Streptozocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 °F (Decomposes) (NTP, 1992), 115 °C | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Streptozocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Streptozocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Streptozocin: A Technical Guide to its Chemical Properties and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of streptozocin (STZ), a critical compound for inducing experimental diabetes and for its use as an antineoplastic agent. This document consolidates key data, outlines experimental protocols, and visualizes molecular pathways to support research and development efforts.

Core Chemical and Physical Properties

This compound (CAS Number: 18883-66-4) is a naturally occurring glucosamine-nitrosourea compound produced by the bacterium Streptomyces achromogenes. Its unique structure, containing a cytotoxic methylnitrosourea (MNU) moiety linked to a glucose molecule, is responsible for its selective toxicity and biological activity.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅N₃O₇ | |

| Molecular Weight | 265.22 g/mol | |

| Appearance | Off-white to light yellow crystalline powder or pointed platelets/prisms | |

| Melting Point | 115-121 °C (decomposes) | |

| Solubility | Soluble in water, lower alcohols, and ketones. Insoluble in non-polar organic solvents. | |

| pKa | 1.35 | |

| UV Maximum (in ethanol) | 228 nm (ε = 6360) | |

| Optical Rotation [α]D²⁵ (aqueous solution) | +39° (at equilibrium) | |

| LogP | -1.45 |

Stability Profile of this compound

The stability of this compound is a critical factor in its experimental application, as its degradation can significantly impact its biological activity.

pH and Solution Stability

This compound's stability is highly dependent on pH. It exhibits maximum stability in acidic conditions, specifically at a pH of 4. As the pH increases towards neutral and alkaline conditions, its degradation rate rapidly increases. In a pH 7.4 buffer, this compound is almost completely degraded within 4 hours. This instability is due to the decomposition of the nitrosourea moiety, which can lead to the formation of diazomethane in alkaline solutions.

Upon dissolution in aqueous solutions, this compound undergoes mutarotation, resulting in an equilibrium mixture of its α and β anomers. The α-anomer is reported to be the more toxic of the two. This equilibration process typically takes 60 to 90 minutes.

Temperature and Storage

As a dry powder, this compound is stable for at least a year when stored at room temperature and for up to three years when stored as recommended (frozen and protected from moisture). For optimal long-term stability of the solid compound, storage at -20°C is recommended.

In solution, stability is also temperature-dependent. A solution in 100 mM citrate buffer (pH 4.5) stored at 4°C in the dark shows a slow degradation rate of approximately 0.1% per day. At room temperature, the degradation rate increases to about 1% per day. When stored at 37°C in a citrate buffer (pH 4.4), a 20% degradation was observed over 14 days.

Light Sensitivity

This compound solutions should be protected from light, as indicated by the common practice of storing them in the dark to maintain stability.

Mechanism of Action and Cellular Uptake

This compound's primary mechanism of action involves its ability to induce DNA damage, leading to cell death. Its selective toxicity towards pancreatic β-cells is a consequence of its structural similarity to glucose.

Signaling Pathway of this compound-Induced β-Cell Toxicity

The glucose moiety of this compound facilitates its transport into pancreatic β-cells, which have a high expression of the GLUT2 glucose transporter. Once inside the cell, the nitrosourea component acts as an alkylating agent, transferring a methyl group to DNA bases. This DNA methylation leads to DNA strand breaks and activates the DNA damage response pathway, including the activation of poly(ADP-ribose) polymerase (PARP). Overactivation

Methodological & Application

Application Notes and Protocols for the Preparation of Citrate Buffer for Streptozotocin Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This property makes it a widely used agent for inducing a state of hyperglycemia in laboratory animals, creating models of type 1 diabetes mellitus. The stability of STZ is highly pH-dependent, with maximal stability in an acidic environment.[1][2] Therefore, a citrate buffer is the universally recommended vehicle for dissolving and administering STZ to ensure its potency and the reproducibility of the diabetic model.[3] This document provides detailed protocols for the preparation of citrate buffer and the subsequent dissolution of STZ for injection.

Key Considerations

-

pH is Critical: STZ is most stable at a pH of approximately 4.5.[1][4] Deviations from this pH can lead to rapid degradation of the compound, reducing its diabetogenic efficacy.[1]

-

Temperature: The citrate buffer should be pre-chilled, and the STZ solution should be prepared on ice and used immediately.[1][5]

-

Freshness: Due to the instability of STZ in aqueous solutions, the STZ-citrate buffer solution must be prepared fresh immediately before injection, ideally within 5-20 minutes.[1][6]

-

Safety Precautions: STZ is a hazardous chemical and is considered a suspected carcinogen, mutagen, and teratogen.[7][8] All handling, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet, with appropriate personal protective equipment (PPE).[7]

Data Presentation: Citrate Buffer and STZ Solution Parameters

| Parameter | Value | Reference(s) |

| Citrate Buffer Concentration | 0.1 M | [1][4][5] |

| 50 mM | [6] | |

| Optimal pH | 4.0 - 4.5 | [1][4][5][6] |

| STZ Stability in Citrate Buffer (pH 4.5) | Stable for immediate use (within 15-20 mins) | [1] |

| Can be stored at 4°C in the dark for up to 40 days with a 0.1% daily decrease in content | [1] | |

| Recommended Storage of STZ Powder | -20°C, protected from light | [4][5] |

Experimental Protocols

Protocol 1: Preparation of 0.1 M Citrate Buffer (pH 4.5)

This protocol is one of the most commonly cited methods for preparing the vehicle for STZ injection.

Materials:

-

Citric Acid Monohydrate (MW: 210.14 g/mol )

-

Sodium Citrate Dihydrate (MW: 294.10 g/mol )

-

Distilled or deionized water (dH₂O)

-

pH meter

-

Sterile filters (0.22 µm)

-

Sterile conical tubes or bottles

Procedure:

-

Prepare Stock Solutions:

-

Prepare Citrate Buffer:

-

To prepare 100 mL of 0.1 M citrate buffer with a pH of approximately 4.5, combine the following volumes of the stock solutions:

-

A common starting point is to mix Solution A and Solution B in a specific ratio. One protocol suggests combining 2 parts of 0.1 M sodium citrate with 3 parts of 0.1 M citric acid.[5] Another protocol suggests combining 1.05 g of citric acid and 1.48 g of sodium citrate in dH₂O to make 100 mL.[4] A third method involves mixing 44.5 mL of 0.1 M citric acid with 55.5 mL of 0.1 M sodium citrate.[10]

-

-

Alternatively, start with a volume of Solution A and add Solution B while monitoring the pH with a calibrated pH meter until the desired pH of 4.5 is reached.

-

-

pH Adjustment:

-

Carefully monitor the pH of the buffer solution.

-

If necessary, adjust the pH to 4.5 using small additions of Solution A (to lower pH) or Solution B (to raise pH). Some protocols suggest using 1 N NaOH for pH adjustment.[5]

-

-

Sterilization and Storage:

-

Filter-sterilize the final buffer solution using a 0.22 µm filter into a sterile container.

-

Store the buffer at 4°C. It is recommended to prepare it fresh on the day of use.

-

Protocol 2: Preparation of Streptozotocin (STZ) Solution for Injection

This protocol outlines the steps for dissolving STZ in the prepared citrate buffer immediately prior to administration.

Materials:

-

Streptozotocin (STZ) powder

-

Ice-cold 0.1 M Citrate Buffer (pH 4.5)

-

Sterile, light-protected tubes (e.g., amber tubes or tubes wrapped in aluminum foil)

-

Syringes and needles for injection

-

Ice bucket

Procedure:

-

Pre-Injection Preparations:

-

Weighing STZ:

-

Allow the STZ vial to come to room temperature before opening to prevent condensation.

-

In a chemical fume hood, quickly and accurately weigh the required amount of STZ powder. STZ is light-sensitive, so minimize exposure to light.[9]

-

-

Dissolving STZ:

-

Immediately place the weighed STZ into a pre-chilled, sterile, light-protected tube on ice.

-

Add the calculated volume of ice-cold 0.1 M citrate buffer (pH 4.5) to the STZ powder to achieve the desired final concentration (e.g., 5 mg/mL, 7.5 mg/mL, or 10 mg/mL).[5][6][11]

-

Gently swirl the tube to dissolve the STZ completely.

-

-

Administration:

-

Draw the freshly prepared STZ solution into syringes for injection.

-

Administer the STZ solution to the animals via the desired route (commonly intraperitoneal injection) immediately, within 5-20 minutes of preparation.[1][6]

-

For control animals, inject an equivalent volume of the citrate buffer alone.[4]

-

Mandatory Visualizations

Caption: Workflow for the preparation of citrate buffer and streptozotocin solution for injection.

Caption: The influence of pH on the stability of Streptozotocin.

References

- 1. ijnrd.org [ijnrd.org]

- 2. researchgate.net [researchgate.net]

- 3. Citrate buffer: Significance and symbolism [wisdomlib.org]

- 4. Streptozotocin, Type I Diabetes Severity and Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. researchgate.net [researchgate.net]

- 7. mcgill.ca [mcgill.ca]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. yeasenbio.com [yeasenbio.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. diacomp.org [diacomp.org]

Application Notes and Protocols for Measuring Beta-Cell Mass Following Streptozotocin Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta-cells of the pancreas in mammals. It is widely used in medical research to induce a state of hyperglycemia that mimics type 1 diabetes. STZ is a glucose analogue that enters the beta-cell via the GLUT2 glucose transporter. Its cytotoxic effects are mediated through multiple mechanisms, including DNA alkylation, the generation of reactive oxygen species (ROS), and the production of nitric oxide (NO), ultimately leading to beta-cell apoptosis and necrosis. Accurate quantification of beta-cell mass after STZ treatment is crucial for studying diabetes pathogenesis, evaluating potential therapeutic interventions aimed at beta-cell protection or regeneration, and understanding the mechanisms of beta-cell death.

This document provides detailed protocols for the induction of diabetes using STZ and the subsequent quantification of beta-cell mass using histological and imaging techniques.

Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rodents

This protocol describes two common methods for inducing diabetes in mice or rats using STZ: a single high-dose regimen and a multiple low-dose regimen. The choice of regimen depends on the research question. A single high dose typically causes rapid and severe beta-cell destruction, while multiple low doses can induce a more gradual onset of hyperglycemia, sometimes accompanied by insulitis.

Materials:

-

Streptozotocin (STZ)

-

0.1 M Sodium Citrate buffer, pH 4.5 (prepare fresh)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal balance

-

Blood glucose monitoring system

Procedure:

-

Animal Preparation: House animals in accordance with institutional guidelines. For STZ administration, it is common to fast the animals for 4-6 hours to ensure consistent blood glucose levels.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M sodium citrate buffer (pH 4.5). STZ is unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.

-

STZ Administration (Intraperitoneal Injection):

-

Single High-Dose (SHD) Protocol: Administer a single intraperitoneal injection of STZ. A common dose for mice is 150-175 mg/kg body weight. For rats, a dose of 40-60 mg/kg is often used.

-

Multiple Low-Dose (MLD) Protocol: Administer daily intraperitoneal injections of a lower dose of STZ for five consecutive days. A typical dose for mice is 50 mg/kg body weight per day.

-

-

Post-Injection Monitoring:

-

To prevent STZ-induced hypoglycemia, provide animals with access to 10% (w/v) sucrose water for the first 24 hours after injection.

-

Monitor blood glucose levels daily or every other day from a tail vein blood sample. Hyperglycemia (blood glucose > 250-300 mg/dL) typically develops within 1 to 14 days, depending on the dose and regimen.

-

-

Confirmation of Diabetes: Animals are considered diabetic when they exhibit sustained hyperglycemia for several consecutive days.

Protocol 2: Pancreas Tissue Processing for Histological Analysis

Proper fixation and processing of the pancreas are critical for accurate morphometric analysis.

Materials:

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

PBS

-

Graded ethanol series (70%, 90%, 100%)

-

Xylene

-

Paraffin wax

-

Tissue cassettes

-

Microtome

-

Positively charged glass slides

Procedure:

-

Pancreas Dissection and Weighing: Euthanize the animal and carefully dissect the entire pancreas, removing attached fat and connective tissue. Weigh the pancreas to be used for the final beta-cell mass calculation.

-

Fixation: Lay the pancreas flat in a tissue cassette and fix in 4% PFA for 4-24 hours at 4°C.

-

Dehydration and Embedding:

-

Wash the tissue in PBS.

-

Dehydrate the tissue by incubating it in a graded series of

-

Troubleshooting & Optimization

Technical Support Center: High-Dose Streptozotocin Mouse Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering high mortality rates in mice following high-dose streptozotocin (STZ) administration for the induction of diabetes.

Troubleshooting Guide: High Mortality After STZ Injection

High mortality is a significant concern in high-dose STZ-induced diabetes models. This guide addresses common causes and provides actionable solutions.

| Problem | Potential Cause | Troubleshooting Steps & Recommendations |

| High mortality within the first 5 days post-STZ injection. | Acute STZ Toxicity: STZ can have direct toxic effects on organs other than the pancreas, such as the liver and kidneys, especially at high doses. | - Optimize STZ Dose: Conduct a pilot study with a range of STZ doses (e.g., 150-200 mg/kg) to determine the optimal dose for your specific mouse strain and experimental conditions that induces robust hyperglycemia with acceptable mortality. - Mouse Strain Selection: Be aware that different mouse strains exhibit varying sensitivity to STZ. For instance, nude mice from Charles River Laboratories (CRL) have been reported to have lower mortality rates compared to those from Taconic Farms (TAC) or Jackson Laboratories (JAX) at similar high doses. - Hydration: Administer 1.0 mL of sterile physiological saline subcutaneously to counteract dehydration. |

| Mortality occurring more than 10 days post-STZ injection. | Complications of Severe Hyperglycemia: Sustained high blood glucose levels lead to complications such as dehydration, significant weight loss, and polyuria, which can be fatal. | - Blood Glucose Monitoring: Regularly monitor blood glucose levels. - Supportive Care: Provide supportive care, including easily accessible food and water. In some cases, low-dose insulin therapy may be considered to manage extreme hyperglycemia and reduce mortality, though this can complicate the interpretation of results. - Humane Endpoints: Establish |

Technical Support Center: Optimizing Streptozotocin (STZ) for Stable and Reproducible Hyperglycemia

Welcome to the technical support center for streptozotocin (STZ)-induced hyperglycemia models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving consistent and reliable diabetic animal models.

Frequently Asked Questions (FAQs)

Q1: What is streptozotocin (STZ) and how does it induce hyperglycemia?

A1: Streptozotocin is a naturally occurring chemical produced by the bacterium Streptomyces achromogenes.[1] It is widely used in research to induce diabetes in animal models.[1][2][3] STZ's chemical structure is similar to glucose, which allows it to be preferentially taken up by the glucose transporter GLUT2, primarily expressed on pancreatic β-cells.[4][5][6][7] Inside the β-cells, STZ causes DNA alkylation, leading to DNA damage.[4][6] This damage activates the nuclear enzyme poly (ADP-ribose) polymerase (PARP) as part of the DNA repair process, which depletes cellular NAD+ and ATP, ultimately causing β-cell necrosis and inducing a state of insulin-dependent diabetes.[4][6][7]

Q2: What are the key factors that influence the efficacy of STZ in inducing hyperglycemia?

A2: Several factors can significantly impact the diabetogenic effect of STZ, leading to variability in experimental outcomes. These include:

-

Animal Species and Strain: Different species and strains of rodents exhibit varying sensitivity to STZ.[2][5][8][9][10] For instance, C57BL/6J mice are more sensitive to STZ than Balb/c mice.[5][8] Similarly, Wistar rats are more susceptible to STZ-induced diabetes than Wistar-Kyoto (WKY) rats.[9][10]

-

Sex: Male animals are generally more susceptible to the diabetogenic effects of STZ than females.[2]

-

Age and Weight: Younger and lighter animals may require higher doses of STZ per body weight due to a higher metabolic rate.[11] Conversely, susceptibility to STZ's effects is inversely related to age.[2]

-

Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are the most common routes. IV administration is reported to produce more stable hyperglycemia.[2]

-

STZ Preparation and Stability: STZ is unstable and must be prepared fresh immediately before injection.[12][13] It should be dissolved in a cold citrate buffer (pH 4.5) to maintain its stability, as it degrades rapidly in alkaline conditions.[14][15][16]

-

Fasting: While some protocols recommend fasting animals before STZ injection to enhance its effectiveness, other studies suggest it may not be necessary.[2][11][14] The Animal Models of Diabetic Complications Consortium (AMDCC) recommends a 6-hour fast for mice and a 6-8 hour fast for rats before blood glucose testing.[12]

Q3: How do I choose the correct STZ dose for my experiment?

A3: The optimal STZ dose depends on the desired diabetes model (Type 1 or Type 2), the animal species, and the strain. It is crucial to perform a pilot study to determine the appropriate dose for your specific experimental conditions.[12] Below are general dosage recommendations.

Troubleshooting Guide

This guide addresses common issues encountered during the induction of hyperglycemia with STZ.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Mortality Rate | Severe Hypoglycemia: Occurs 8-24 hours post-injection due to massive insulin release from dying β-cells.[3][11] | Provide animals with 10% sucrose water for 48-72 hours after STZ injection.[3][11][12] Monitor blood glucose levels closely during the first 48 hours.[12] |

| Severe Hyperglycemia: Can occur 24 hours post-injection and onwards.[2] | Administer insulin to manage severe hyperglycemia, especially after high STZ doses.[2] | |

| STZ Toxicity: STZ can have toxic effects on other organs like the liver and kidneys.[11] | Start with the lower end of the recommended dose range for your specific animal strain and optimize from there.[11] Ensure accurate body weight measurement for precise dosing.[11] | |

| Variable or Unstable Hyperglycemia | Improper STZ Preparation: STZ is unstable and degrades quickly.[12][13] | Prepare STZ solution immediately before injection using a cold 0.1 M citrate buffer (pH 4.5).[15][16] Protect the STZ container and solution from light.[12] |

| Incorrect Dose: The dose may be too low for the specific animal strain, sex, or age. | Refer to the dosage tables and consider a pilot study to determine the optimal dose.[12] | |

| Animal Strain/Sex/Age Variability: Different strains, sexes, and ages have different sensitivities to STZ.[2][11] | Use animals of the same strain, sex, and a narrow age/weight range to minimize variability. | |

| Failure to Induce Hyperglycemia | Inactive STZ: The STZ may have degraded due to improper storage or preparation. | Store STZ at -20°C and protect it from light.[12] Prepare the solution fresh for each use.[12][13] |

| Insufficient Dose: The administered dose was not high enough to destroy a sufficient number of β-cells. | Increase the STZ dose in a subsequent pilot study. For a multiple low-dose regimen, ensure all injections are administered. | |

| Animal Resistance: Some animal strains are more resistant to STZ.[9][10] | Consider using a more sensitive strain or a higher dose of STZ. |

Quantitative Data Summary

The following tables provide a summary of commonly used STZ doses for inducing Type 1 and Type 2 diabetes models in rats and mice. Note that these are starting points, and optimization is often necessary.

Table 1: Recommended STZ Doses for Inducing Type 1 Diabetes Mellitus

| Animal | Dosing Regimen | Dose (mg/kg) | Route of Administration | Reference(s) |

| Rat | Single High Dose | 40 - 65 | IP or IV | [2][3] |

| Mouse | Single High Dose | 100 - 200 | IP | [11][14][17] |

| Mouse | Multiple Low Doses | 40 - 50 (for 5 consecutive days) | IP | [3][18] |

Table 2: Recommended STZ Doses for Inducing Type 2 Diabetes Mellitus

| Animal | Dosing Regimen | Dose (mg/kg) | Route of Administration | Notes | Reference(s) |

| Rat | Single Low Dose | 25 - 40 | IP | Combined with a high-fat diet. | [14][19] |

| Mouse | Single Low Dose | 70 - 120 | IP | Combined with a high-fat diet. | [19] |

Table 3: Blood Glucose Levels for Confirmation of Diabetes

| Animal | Fasting Blood Glucose Level | Reference(s) |

| Mouse | >150 mg/dL (mild) or >300 mg/dL (severe) | [3][16][20] |

| Rat | >200 mg/dL or ≥15 mM | [21][22][23] |

Experimental Protocols

Protocol 1: Preparation of STZ Solution

-

Materials: Streptozotocin (STZ), 0.1 M cold citrate buffer (pH 4.5), sterile conical tubes, sterile filters (0.22 µm), aluminum foil.

-

Procedure:

-

On the day of injection, calculate the total amount of STZ required based on the animals' body weights and the desired dose.

-

Work in a certified biosafety cabinet or chemical fume hood.[12]

-

Weigh the STZ powder quickly and accurately.

-

Dissolve the STZ in ice-cold 0.1 M citrate buffer (pH 4.5).

-

Protect the solution from light by wrapping the tube in aluminum foil.[13]

-

Use the solution immediately, ideally within 5-15 minutes of preparation, as STZ degrades rapidly.[12][13][15]

-

Protocol 2: Induction of Type 1 Diabetes in Mice (Single High Dose)

-

Animals: Male mice of a sensitive strain (e.g., C57BL/6J), 8-10 weeks old.

-

Procedure:

-

Fast the mice for 4-6 hours before injection, with free access to water.[13]

-

Weigh each mouse accurately to calculate the individual dose.

-

Prepare the STZ solution (e.g., 150 mg/kg) as described in Protocol 1.[17]

-

Administer the STZ solution via intraperitoneal (IP) injection.

-

Immediately after injection, replace the regular drinking water with a 10% sucrose solution for the next 48 hours to prevent hypoglycemia.[3][11]

-

Monitor the animals daily for the first week.[12]

-

Confirm hyperglycemia by measuring blood glucose levels from the tail vein 48-72 hours after injection.[11] Fasting blood glucose levels above 250-300 mg/dL are typically considered diabetic.[3][20]

-

Visualizations

References

- 1. jetir.org [jetir.org]

- 2. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential metabolite accumulation may be the cause of strain differences in sensitivity to streptozotocin-induced beta cell death in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strain differences in susceptibility to streptozotocin-induced diabetes: effects on hypertriglyceridemia and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. az.research.umich.edu [az.research.umich.edu]

- 12. animal.research.wvu.edu [animal.research.wvu.edu]

- 13. protocols.io [protocols.io]

- 14. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 15. ijnrd.org [ijnrd.org]

- 16. Streptozotocin, Type I Diabetes Severity and Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. yeasenbio.com [yeasenbio.com]

- 20. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ndineuroscience.com [ndineuroscience.com]

- 22. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Streptozotocin-Induced Diabetes Models: Pathophysiological Mechanisms and Fetal Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Histological Analysis of Pancreatic Islets Following Streptozotocin-Induced Diabetes

For researchers and scientists in the field of diabetes and drug development, understanding the cellular and molecular changes in pancreatic islets following streptozotocin (STZ)-induced beta-cell damage is crucial. This guide provides a comparative overview of key histological techniques used to analyze these changes, supported by experimental data and detailed protocols.

Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals.[1] It is widely used in medical research to induce a model of type 1 diabetes in rodents.[2] Histological analysis of the pancreas after STZ administration allows for the qualitative and quantitative assessment of beta-cell destruction, islet morphology, and the efficacy of potential therapeutic interventions.

Comparative Analysis of Histological Techniques

The following table summarizes and compares three common histological techniques used to evaluate pancreatic islets after STZ treatment: Hematoxylin and Eosin (H&E) staining, Immunohistochemistry (IHC) for insulin and glucagon, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for apoptosis.

| Technique | Principle | Information Provided | Advantages | Limitations |

| Hematoxylin & Eosin (H&E) Staining | Stains cell nuclei blue (hematoxylin) and cytoplasm pink (eosin).[3] | Provides basic morphological information about the islets and surrounding exocrine tissue, including islet size, shape, and cellularity.[4][5] | Simple, rapid, and cost-effective. Provides a good overview of tissue architecture.[6] | Lacks cellular specificity; cannot definitively identify beta cells or assess their function.[7] |

| Immunohistochemistry (IHC) | Uses specific antibodies to detect proteins of interest (e.g., insulin, glucagon) within the tissue.[8] | Allows for the specific identification and quantification of different endocrine cell types within the islets (e.g., insulin-producing beta cells, glucagon-producing alpha cells).[9][10] | Highly specific and allows for the quantification of specific cell populations and protein expression.[11] | Can be more time-consuming and expensive than H&E. Requires careful optimization of antibodies and staining conditions.[12] |

| TUNEL Assay | Detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA.[13] | Identifies and allows for the quantification of apoptotic cells within the islets, providing a measure of beta-cell death.[14][15] | Sensitive method for detecting apoptosis in situ.[16] Can be combined with IHC to identify the phenotype of apoptotic cells. | Can also label necrotic cells and cells with DNA damage, requiring careful interpretation.[15] |

Quantitative Data from Experimental Studies

The following table presents a summary of quantitative data from various studies, illustrating the typical changes observed in pancreatic islets after STZ administration.

| Parameter | Control Group | STZ-Treated Group | Reference |

| Islet Area (µm²) | 15,000 ± 2,500 | 5,000 ± 1,200 | [17] |

| Islet Number per mm² | 8.5 ± 1.2 | 3.2 ± 0.8 | [17] |

| Beta-Cell Area (% of Islet Area) | 75.8 ± 5.3 | 25.4 ± 4.1 | [18] |

| Insulin Positive Cells (% of Islet Cells) | 80.2 ± 6.1 | 30.7 ± 5.5 | [7] |

| Apoptotic Beta-Cells (%) | <1% | 15-20% | [19][20] |

Note: The values presented are representative and may vary depending on the animal model, STZ dosage, and time point of analysis.

Experimental Protocols

Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is a standard method for visualizing tissue morphology.[3][6][21][22][23]

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).[24]

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 minutes).

-

Transfer to 70% ethanol (2 minutes).

-

Rinse in running tap water (5 minutes).

-

-

Staining:

-

Immerse in Harris's hematoxylin for 3-5 minutes.

-

Rinse in running tap water until the water runs clear.

-

Differentiate in 1% acid alcohol (1-2 quick dips).

-

Rinse in running tap water.

-

Blue in Scott's tap water substitute for 1-2 minutes.

-

Rinse in running tap water.

-

Counterstain in Eosin Y solution for 1-2 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 changes, 3 minutes each).[6]

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a permanent mounting medium.

-

Immunohistochemistry (IHC) for Insulin and Glucagon

This protocol allows for the specific visualization of beta cells (insulin) and alpha cells (glucagon).[8][12][24][25]

-

Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

-

Antigen Retrieval:

-

Immerse slides in a citrate buffer (pH 6.0).

-

Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides in PBS or TBS.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (if using a peroxidase-based detection system).[8]

-

Rinse with PBS/TBS.

-

Incubate with a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (e.g., rabbit anti-insulin and mouse anti-glucagon) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides in PBS/TBS.

-

Incubate with the appropriate biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.

-

If using an enzyme-based detection system, incubate with an avidin-biotin complex (ABC) reagent.

-

Develop the signal with a chromogen (e.g., DAB for HRP, which produces a brown stain, or an alkaline phosphatase substrate).

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize nuclei.

-

Dehydrate and mount as described for H&E staining.

-

TUNEL Assay for Apoptosis Detection

This protocol identifies apoptotic cells by labeling fragmented DNA.[13][16][26][27]

-

Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

-

Permeabilization:

-

Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 15 minutes at room temperature to permeabilize the cells.

-

Wash slides in PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) according to the manufacturer's instructions.

-

Incubate the slides with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

-

-

Detection:

-

Wash slides in PBS.

-

If using a biotin-labeled dUTP, incubate with streptavidin-HRP and then a chromogen.

-

If using a fluorescently labeled dUTP, the signal can be directly visualized with a fluorescence microscope.

-

-

Counterstaining and Mounting:

-

Counterstain with a nuclear stain such as DAPI or Hoechst to visualize all cell nuclei.

-

Mount with an aqueous mounting medium.

-

Visualizations

Caption: Experimental workflow for histological analysis of pancreatic islets.

Caption: STZ-induced beta-cell apoptosis signaling pathway.

References

- 1. HX-1171 attenuates pancreatic β-cell apoptosis and hyperglycemia-mediated oxidative stress via Nrf2 activation in streptozotocin-induced diabetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. protocols.io [protocols.io]

- 4. Histopathology of streptozotocin-induced diabetic DBA/2N and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Staining Protocols for Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A histological and immunohistochemical study of beta cells in streptozotocin diabetic rats treated with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunohistochemical staining of insulin and glucagon in islets of formalin-fixed human pancreas [protocols.io]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. npod.org [npod.org]

- 13. opentrons.com [opentrons.com]

- 14. Assay for high glucose-mediated islet cell sensitization to apoptosis induced by streptozotocin and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Istanbul University Press [iupress.istanbul.edu.tr]

- 16. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Increased Susceptibility to Streptozotocin-Induced β-Cell Apoptosis and Delayed Autoimmune Diabetes in Alkylpurine- DNA-N-Glycosylase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. H&E Staining for Pancreas or Eye Cryosections [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Video: Staining Protocols for Human Pancreatic Islets [jove.com]

- 24. TRIPLE (Insulin, Glucagon and EGFP) Immunofluorescence Staining Protocol in Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunofluorescent staining of pancreatic sections [protocols.io]

- 26. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Comparative Guide to the Validation of Streptozotocin-Induced Diabetes Models

For Researchers, Scientists, and Drug Development Professionals

The streptozotocin (STZ)-induced diabetic animal model is a cornerstone in diabetes research, enabling the study of disease pathogenesis and the preclinical evaluation of novel therapeutics. The successful induction and validation of this model are critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of validation criteria, detailed experimental protocols, and an overview of alternative models to assist researchers in designing and implementing robust studies.

Core Validation Criteria for a Successful STZ-Induced Diabetes Model

The establishment of a diabetic phenotype in an STZ-induced model is confirmed through a combination of biochemical, physiological, and histopathological assessments. These criteria ensure that the animal model accurately reflects the hallmarks of diabetes mellitus.

Biochemical and Physiological Parameters

A suite of biochemical markers is employed to confirm the diabetic state. Persistently elevated blood glucose is the primary indicator, with specific thresholds varying by species and the type of diabetes being modeled.

| Parameter | Typical Value in ST.Z-Induced Diabetic Model | Control/Normal Value | Significance |

| Fasting Blood Glucose | >250 mg/dL (>13.9 mmol/L)[1] | 80-120 mg/dL (4.4-6.7 mmol/L) | Primary indicator of hyperglycemia. |

| Non-Fasting Blood Glucose | ≥300 mg/dL (≥16.7 mmol/L)[2][3] | <200 mg/dL (<11.1 mmol/L) | Confirms persistent hyperglycemia. |

| Serum Insulin | Significantly decreased[4] | Varies by species and fasting state | Indicates β-cell dysfunction or destruction. |

| Glycated Hemoglobin (HbA1c) | Significantly increased[5] | Varies by species | Reflects long-term glycemic control. |

| Urine Glucose | Positive | Negative | Indicates glucosuria due to hyperglycemia exceeding the renal threshold. |

| Body Weight | Often decreased or failure to gain weight[4][6][7] | Normal weight gain | A common clinical sign of uncontrolled diabetes. |

| Water and Food Intake | Increased (Polydipsia and Polyphagia)[7] | Normal | Classic symptoms of diabetes. |

Histopathological Examination

Histopathological analysis of the pancreas is the definitive method to confirm the specific destruction of β-cells, the underlying cause of diabetes in this model.

| Tissue | Observation in STZ-Induced Diabetic Model | Significance |

| Pancreatic Islets | - Islet atrophy and shrinkage- Degranulation and necrosis of β-cells- Inflammatory cell infiltration (insulitis) in some models[8][9] | Confirms the cytotoxic effect of STZ on insulin-producing cells. |

Experimental Protocols for STZ-Induced Diabetes

The choice of protocol depends on whether a Type 1 or Type 2 diabetes model is desired. Key variables include the animal species and strain, STZ dose, and administration route.

Type 1 Diabetes Mellitus (T1DM) Model

This model is characterized by severe insulin deficiency resulting from the destruction of pancreatic β-cells.

Experimental Protocol: Single High-Dose STZ in Rodents

-

Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g) or C57BL/6 mice (8-12 weeks old) are commonly used.

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Fasting: A fasting period of 4-6 hours prior to STZ injection is often employed, though some studies suggest it may not be necessary.[10]

-

STZ Preparation: Immediately before use, dissolve STZ in cold (0-4°C) 0.1 M citrate buffer (pH 4.5). STZ is unstable at neutral or alkaline pH.

-

STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ.

-

Rats: 50-65 mg/kg body weight.[2]

-

Mice: 150-200 mg/kg body weight.

-

-

Post-Injection Care: To prevent initial fatal hypoglycemia due to the massive release of insulin from dying β-cells, provide animals with 5-10% sucrose water for the first 24-48 hours.[11]

-

Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours post-injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

Type 2 Diabetes Mellitus (T2DM) Model

This model mimics the progressive nature of T2DM, characterized by insulin resistance and partial β-cell dysfunction.

Experimental Protocol: High-Fat Diet and Low-Dose STZ in Rodents

-

Animal Selection: Male Sprague-Dawley or Wistar rats are frequently used.

-

Induction of Insulin Resistance: Feed animals a high-fat diet (HFD; 45-60% kcal from fat) for 2-8 weeks to induce obesity and insulin resistance.

-

STZ Administration: After the HFD period, administer a single low dose of STZ (30-40 mg/kg, i.p.), prepared as described for the T1DM model. This dose is intended to induce partial β-cell dysfunction without causing complete β-cell ablation.

-

Confirmation of Diabetes: Monitor blood glucose levels. The development of hyperglycemia is typically more gradual than in the T1DM model.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of STZ action and the experimental workflow can aid in understanding and executing the model successfully.

Caption: Mechanism of Streptozotocin (STZ)-induced β-cell apoptosis.

Caption: Experimental workflow for inducing Type 1 diabetes with STZ.

Comparison with Alternative Models

While the STZ-induced model is widely used, several other models exist, each with its own advantages and disadvantages.

| Model Type | Induction Method | Key Advantages | Key Disadvantages |

| Streptozotocin (STZ)-Induced | Chemical (STZ injection) | - High success rate of diabetes induction.- Relatively rapid onset of hyperglycemia.- Cost-effective. | - Can have off-target toxicity.- Does not fully mimic the autoimmune component of human T1DM. |

| Alloxan-Induced | Chemical (Alloxan injection) | - Rapid induction of diabetes. | - Narrow diabetogenic dose range.- Higher mortality rate compared to STZ.[5]- Can cause significant kidney damage. |

| High-Fat Diet (HFD) Model | Dietary manipulation | - More physiologically relevant for studying insulin resistance and T2DM. | - Slower onset of diabetes.- Hyperglycemia can be mild and variable. |

| Genetic Models (e.g., db/db mice, Zucker diabetic fatty rats) | Spontaneous genetic mutations | - Mimic the genetic predisposition to diabetes.- Highly reproducible phenotype. | - Expensive.- The specific genetic defect may not be representative of the broader diabetic population. |

| Surgical Models (e.g., Pancreatectomy) | Surgical removal of the pancreas | - Direct and immediate induction of insulin deficiency. | - Highly invasive.- High mortality and morbidity.- Does not model the underlying pathological processes. |

Conclusion

The successful validation of a streptozotocin-induced diabetes model is paramount for the integrity of preclinical diabetes research. A rigorous approach that combines the monitoring of key biochemical and physiological parameters with confirmatory histopathology is essential. Researchers must carefully select the appropriate experimental protocol based on their research question, whether it be modeling the acute insulin deficiency of Type 1 diabetes or the progressive insulin resistance of Type 2 diabetes. While the STZ model remains a valuable tool, an understanding of its limitations and a consideration of alternative models will ultimately lead to more robust and translatable research outcomes.

References

- 1. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of alloxan and streptozotocin induced diabetes in rats: differential effects on microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alternatives to the Streptozotocin-Diabetic Rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Comparison of streptozotocin and alloxan-induced diabetes in the rat, including volumetric quantitation of the pancreatic islets | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

comparison of single high-dose vs. multiple low-dose streptozotocin models

A comprehensive comparison of single high-dose (SHD) versus multiple low-dose (MLD) streptozotocin (STZ) models for the induction of diabetes in rodents is essential for researchers selecting the appropriate model for their studies. The choice between these two protocols significantly impacts the pathological characteristics of the resulting diabetic phenotype, with implications for the study of disease progression and the evaluation of therapeutic interventions.

The single high-dose model is characterized by a rapid and near-complete destruction of pancreatic β-cells, leading to severe and immediate hyperglycemia. In contrast, the multiple low-dose model induces a more gradual loss of β-cell mass, often accompanied by immune cell infiltration into the islets of Langerhans, which more closely mimics the progression of autoimmune type 1 diabetes.[1][2]

Comparative Analysis of SHD-STZ and MLD-STZ Models

The selection of a specific STZ induction protocol depends on the research question. The SHD model is often employed in studies where severe insulin deficiency is the primary requirement, such as in islet transplantation research.[3] The MLD model is preferred for studies investigating the autoimmune components of type 1 diabetes and for testing interventions aimed at preserving β-cell function over time.[1][2]

| Feature | Single High-Dose (SHD) STZ Model | Multiple Low-Dose (MLD) STZ Model |

| STZ Dosage | A single injection of ≥150 mg/kg in mice; 35-65 mg/kg in rats.[1][4] | Multiple injections of lower doses (e.g., 30-55 mg/kg for 5 consecutive days in mice).[5] |

| Onset of Hyperglycemia | Rapid, typically within 48 hours.[1][2] | Delayed and more gradual.[1][2] |

| Mechanism of β-Cell Death | Primarily necrotic ablation of β-cells due to direct toxicity.[1][2][6] | Gradual loss of β-cell mass, often involving apoptosis and immune cell infiltration.[1][7] |

| Pathophysiology | Severe insulin deficiency with near-total destruction of β-cells.[3] | Progressive β-cell dysfunction and loss, mimicking aspects of autoimmune diabetes.[1] |

| Mortality Rate | Can be higher due to the acute toxicity of the high dose.[8] | Generally lower with fewer toxic effects.[9] |

| Experimental Applications | Studies requiring severe insulin-dependent diabetes, such as islet transplantation.[3] | Studies modeling the progression of type 1 diabetes, including immune infiltration and β-cell dysfunction.[1] |

Experimental Protocols

Single High-Dose (SHD) STZ Induction Protocol (Mouse)

This protocol is designed to induce a rapid and severe diabetic state.

Materials:

-

Streptozotocin (STZ)

-

Cold 0.1 M citrate buffer (pH 4.5)

-

Syringes (1 mL with 26-28.5 gauge needles)

-

Isoflurane for anesthesia (optional)

-

10% sucrose water

Procedure:

-

Fast mice for 4-6 hours prior to STZ injection.[10]

-

Immediately before injection, dissolve STZ in cold citrate buffer. The solution should be used within 15-20 minutes as STZ degrades rapidly.[10]

-

Anesthetize the mouse if necessary, following approved institutional protocols.[10]

-

Administer a single intraperitoneal (IP) injection of STZ at a dose of 150 mg/kg.[10]

-

Provide the mice with 10% sucrose water overnight to prevent sudden hypoglycemia following the injection.[10]

-

Monitor blood glucose levels two days post-injection and then periodically to confirm the diabetic state.[10]

Multiple Low-Dose (MLD) STZ Induction Protocol (Mouse)

This protocol induces a more gradual onset of diabetes, which can be useful for studying disease progression.

Materials:

-

Streptozotocin (STZ)

-

Cold 0.1 M citrate buffer (pH 4.5)

-

Syringes (1 mL with 26-28.5 gauge needles)

Procedure:

-

Prepare the STZ solution in cold citrate buffer immediately before use.

-

For five consecutive days, administer an intraperitoneal (IP) injection of STZ at a dose of 35-55 mg/kg.[5]

-

Monitor blood glucose levels starting from the third day after the final injection and then weekly to track the progression of hyperglycemia.[5]

Signaling Pathways and Experimental Workflows

The mechanism of STZ-induced β-cell death involves several key pathways. STZ, a glucose analog, is selectively taken up by pancreatic β-cells via the GLUT2 transporter.[11] Inside the cell, its methylnitrosourea moiety acts as a DNA alkylating agent, leading to DNA damage.[6][12] This damage activates poly(ADP-ribose) polymerase (PARP), which depletes cellular NAD+ and ATP, ultimately causing cell death.[12][13] Additionally, STZ can generate nitric oxide and reactive oxygen species, contributing to cellular damage.[11][12]

Caption: STZ-induced beta-cell death signaling pathway.

The experimental workflows for the SHD and MLD models differ primarily in the dosing regimen and the timeline of diabetes development.

Caption: Experimental workflows for SHD and MLD STZ models.

References

- 1. Dose-dependent progression of multiple low dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Single Dose Streptozotocin Induced Diabetes: Considerations for Study Design in Islet Transplantation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism underlying streptozotocin injection for the development of a nontransgenic Alzheimer’s disease animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional and morphologic characterizations of the diabetic mouse corpus cavernosum: comparison of a multiple low-dose and a single high-dose streptozotocin protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. diacomp.org [diacomp.org]

- 11. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

A Head-to-Head Comparison of Type 2 Diabetes Models: Streptozotocin/High-Fat Diet vs. Genetic Counterparts

For researchers, scientists, and drug development professionals navigating the complex landscape of preclinical type 2 diabetes (T2D) models, selecting the most appropriate system is paramount for translational success. This guide provides an objective comparison of the widely used streptozotocin/high-fat diet (STZ/HFD) induced model and the three most common genetic models: the db/db mouse, the ob/ob mouse, and the Zucker Diabetic Fatty (ZDF) rat. This comparison is supported by experimental data, detailed protocols, and visual aids to facilitate an informed decision-making process.

The STZ/HFD model offers a cost-effective and flexible approach to inducing a diabetic phenotype that mimics the progressive nature of human T2D, characterized by insulin resistance followed by beta-cell dysfunction.[1][2] In contrast, genetic models provide a more standardized and reproducible representation of T2D driven by specific, well-defined mutations affecting leptin signaling and energy homeostasis.[3] However, it's important to note that mutations in the leptin or leptin receptor genes are rare in the human T2D population.[4]

Comparative Analysis of Key Metabolic Parameters

To facilitate a direct comparison, the following tables summarize key quantitative data from various studies on these T2D models. It is important to note that experimental conditions such as age, diet composition, and specific protocols can influence these values.

| Parameter | STZ/HFD Model (Rats/Mice) | db/db Mouse | ob/ob Mouse | ZDF Rat |

| Blood Glucose (Fasting, mg/dL) | Moderately to severely elevated (e.g., >250 mg/dL)[2][5] | Severely elevated (e.g., 354.2 ± 50.54 mg/dL)[6] | Mildly to moderately elevated | Severely elevated (e.g., >400 mg/dL)[7] |

| Serum Insulin (Fasting) | Variable; can be hyperinsulinemic initially, then hypoinsulinemic[8][9][10] | Hyperinsulinemic (e.g., 6.86 ± 3.13 µg/L)[6] | Hyperinsulinemic | Initially hyperinsulinemic, then progresses to hypoinsulinemia |

| Insulin Resistance | Present, induced by high-fat diet | Severe | Present | Severe |

| Beta-Cell Function | Progressive decline and destruction induced by STZ | Initial hypertrophy followed by progressive failure[6] | Hypertrophy and hyper-secretion | Progressive failure and apoptosis |

| Body Weight | Obese due to high-fat diet, may decrease after STZ administration[11][12] | Obese (e.g., 38.38 ± 0.96 g)[6] | Severely obese[13] | Obese, though may be less than ZF rats[14] |

| Lipid Profile | Often hyperlipidemic, with elevated triglycerides and cholesterol[15][16][17] | Dyslipidemia is a common feature | Dyslipidemia is a common feature | Hyperlipidemic |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are outlines of key protocols used in the characterization of these T2D models.

Induction of Type 2 Diabetes using Streptozotocin and High-Fat Diet (STZ/HFD)

This protocol is a common method for inducing T2D in rodents, combining diet-induced insulin resistance with chemically induced beta-cell damage.[1][2]

-

Induction of Insulin Resistance:

-

House male Wistar rats or C57BL/6J mice and provide them with a high-fat diet (HFD) ad libitum for a period of 2 to 8 weeks. The HFD typically contains 45-60% of calories from fat.

-

Monitor body weight and food intake regularly.

-

-

Streptozotocin Administration:

-

Confirmation of Diabetes:

-

Continue feeding the animals the HFD.

-

Monitor blood glucose levels 3-7 days post-STZ injection.

-

Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.[2]

-

Glucose Tolerance Test (GTT)

The GTT assesses the body's ability to clear a glucose load and is a key indicator of insulin resistance and glucose intolerance.

-

Preparation:

-

Fast the animals overnight (for rats) or for 6 hours (for mice).

-

-

Procedure:

-